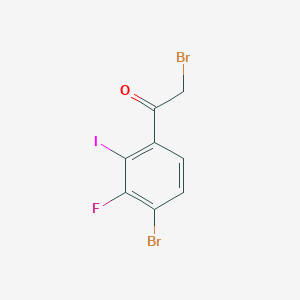
4-Bromo-3-fluoro-2-iodophenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-2-iodophenacyl bromide: is a chemical compound with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodophenacyl bromide typically involves multiple steps, including halogenation and substitution reactions. The general synthetic route may include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenacyl bromide structure.
Substitution Reactions: Replacement of hydrogen atoms with halogen atoms under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry: 4-Bromo-3-fluoro-2-iodophenacyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound may be used to study the effects of halogenated phenacyl bromides on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacyl bromide involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
- 4-Bromo-2-fluoroacetophenone
- 4-Bromo-3-fluoro-2-iodobenzene
- 4-Bromo-3-fluoro-2-iodoaniline
Comparison: 4-Bromo-3-fluoro-2-iodophenacyl bromide is unique due to the presence of bromine, fluorine, and iodine atoms on the phenacyl bromide structure This combination of halogens imparts distinct reactivity and properties compared to similar compounds
Properties
Molecular Formula |
C8H4Br2FIO |
|---|---|
Molecular Weight |
421.83 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |
InChI Key |
AQANLHBNNGATBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




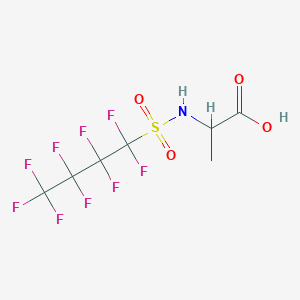
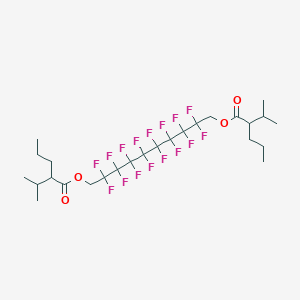
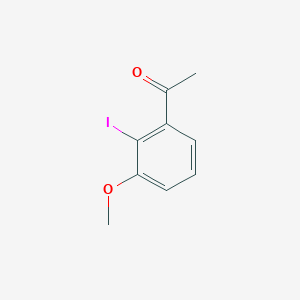
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)

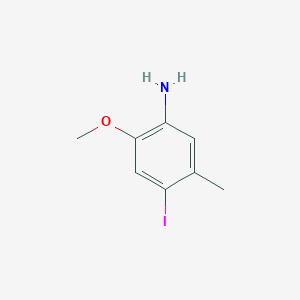
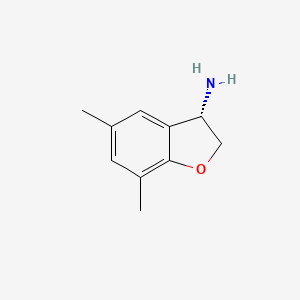
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
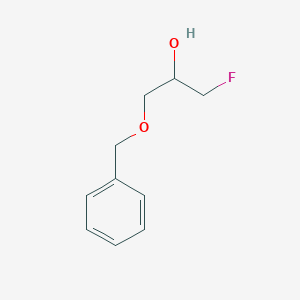

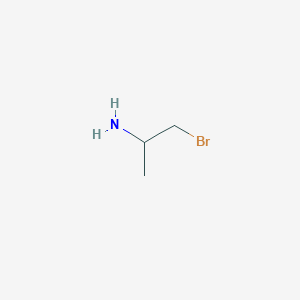
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
